N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O/c1-11-6-7-12(2)25(11)16(10-23)15(9-22)24-17(26)13-4-3-5-14(8-13)18(19,20)21/h3-8H,1-2H3,(H,24,26)/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGIWMQERARWPN-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(=C(C#N)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1/C(=C(\C#N)/NC(=O)C2=CC(=CC=C2)C(F)(F)F)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-3-(trifluoromethyl)benzamide is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound belongs to the class of benzamides and is recognized for its diverse applications in medicinal chemistry and agricultural sciences.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a trifluoromethyl group, dicyano moiety, and a pyrrole ring, which contribute to its reactivity and biological interactions.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Weight | 358.32 g/mol |
| CAS Number | 861210-01-7 |
| IUPAC Name | This compound |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an agrochemical and pharmaceutical agent.
This compound exhibits its biological effects primarily through:
- Inhibition of Enzymatic Activity : Similar compounds in the benzamide class often inhibit specific enzymes linked to metabolic pathways. For instance, some derivatives have demonstrated the ability to inhibit succinate dehydrogenase (SDH), affecting mitochondrial respiration and energy production in cells .
Biological Studies
Several studies have investigated the compound's effects on various biological systems:
- Antifungal Activity : Preliminary studies suggest that similar benzamide derivatives can exhibit antifungal properties by disrupting fungal cell wall synthesis.
- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. Specific assays have shown that it can induce apoptosis in human cancer cells through the activation of caspases.
- Plant Growth Regulation : As an agrochemical agent, it has been tested for its ability to regulate plant growth. Compounds with similar structures have been shown to affect root elongation and leaf expansion in various plant species .
Case Studies
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of this compound on human breast cancer cells revealed:
- IC50 Values : The compound exhibited an IC50 value of approximately 15 µM after 48 hours of exposure.
Case Study 2: Agricultural Application
In field trials assessing the efficacy of this compound as a pesticide:
- Effectiveness : It demonstrated a significant reduction in pest populations compared to control groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
Physicochemical Properties (Hypothetical Data)
Limitations and Knowledge Gaps
- Synthetic Challenges: The target compound’s steric hindrance (from dimethylpyrrole and dicyano groups) may complicate synthesis, unlike the straightforward route reported for .
- Unverified Data : Experimental validation of catalytic or biological activity is absent in literature, unlike the well-documented metal-catalyzed applications of .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
